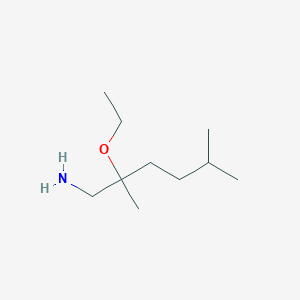

2-Ethoxy-2,5-dimethylhexan-1-amine

Description

2-Ethoxy-2,5-dimethylhexan-1-amine is a branched aliphatic amine featuring an ethoxy group (-OCH₂CH₃) and two methyl (-CH₃) substituents at positions 2 and 5 on a hexane backbone. The primary amine group (-NH₂) at position 1 distinguishes it from ethers or alcohols. The lack of extensive toxicological or regulatory data in the evidence implies that its industrial or research use may have been niche or experimental.

Properties

Molecular Formula |

C10H23NO |

|---|---|

Molecular Weight |

173.30 g/mol |

IUPAC Name |

2-ethoxy-2,5-dimethylhexan-1-amine |

InChI |

InChI=1S/C10H23NO/c1-5-12-10(4,8-11)7-6-9(2)3/h9H,5-8,11H2,1-4H3 |

InChI Key |

BFCYQUHVEGLXGP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)(CCC(C)C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2,5-dimethylhexan-1-amine can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylhexan-1-amine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2,5-dimethylhexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution Reagents: Halogenated compounds like ethyl bromide or chloromethane can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler amines.

Scientific Research Applications

2-Ethoxy-2,5-dimethylhexan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of amine metabolism and its effects on biological systems.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2,5-dimethylhexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-Ethoxy-2,5-dimethylhexan-1-amine are selected based on shared substituents (e.g., ethoxy, methyl, or amine groups) or backbone similarities. Below is a comparative analysis with key compounds identified in the evidence:

Structural and Functional Comparison

Key Findings

Functional Group Influence: Unlike 2,5-Dimethoxyaniline (aromatic amine with methoxy groups), the target compound’s aliphatic structure and ethoxy group may confer distinct solubility and reactivity, favoring non-polar environments .

Hazard Profiles: 2,5-Dimethoxyaniline carries explicit regulatory warnings (UN2811) due to toxicity risks, whereas hazards for this compound remain uncharacterized . Both 2-Ethoxyethanol and the disulfide analog emphasize precautionary handling (e.g., avoiding inhalation), suggesting shared concerns for volatile or reactive amines/ethers .

Commercial Availability: The discontinuation of this compound contrasts with the sustained availability of 2-Ethoxyethanol and 2,5-Dimethoxyaniline, which have well-established industrial roles .

Biological Activity

2-Ethoxy-2,5-dimethylhexan-1-amine is a compound characterized by its unique ethoxy and dimethyl substitutions, which impart distinct chemical properties and biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H23NO

- Molecular Weight : 173.30 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCOC(C)(CCC(C)C)CN

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Nucleophilic Substitution : Reaction of 2,5-dimethylhexan-1-amine with ethyl bromide in the presence of sodium hydroxide under reflux conditions.

- Continuous Flow Reactors : In industrial settings, continuous flow reactors optimize yield and purity through controlled environments and the use of catalysts .

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, influencing various biological pathways .

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, impacting metabolic pathways.

- Receptor Binding : It can interact with cellular receptors, potentially modulating signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Cytotoxicity Studies

Preliminary studies suggest that compounds with similar structures exhibit varying levels of cytotoxicity against different cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| COE2-2hexyl | HeLa | 12.3 |

| 2-Ethoxy-DMH | MCF7 | TBD |

Research Applications

The compound has potential applications in:

- Organic Synthesis : As a building block for more complex organic molecules.

- Biological Studies : Investigating amine metabolism and its effects on living systems .

- Industrial Use : Production of specialty chemicals and intermediates .

Study on Antimicrobial Properties

A study comparing the antimicrobial activity of various amines found that structural modifications significantly influence efficacy. Although direct data for this compound is sparse, similar compounds showed promising results against gram-positive and gram-negative bacteria .

Cytotoxicity Evaluation

Research into related compounds highlights the need for comprehensive cytotoxicity evaluations across multiple cell lines to establish safety profiles for potential therapeutic applications. The variability in IC50 values suggests that structural nuances can greatly affect biological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.